BenchChemオンラインストアへようこそ!

tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate

Medicinal Chemistry Kinase Inhibitor Synthesis Protecting Group Strategy

tert-Butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate (CAS 1329672-52-7) is a Boc-protected piperidine-pyrimidine building block with a molecular weight of 292.38 g/mol and formula C₁₅H₂₄N₄O₂. It serves as a critical synthetic intermediate, most notably in the synthesis of the dual SYK/FLT3 kinase inhibitor mivavotinib (TAK-659), where its quantitative deprotection under mild conditions underscores its strategic value.

Molecular Formula C15H24N4O2
Molecular Weight 292.38 g/mol
CAS No. 1329672-52-7
Cat. No. B1530580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate
CAS1329672-52-7
Molecular FormulaC15H24N4O2
Molecular Weight292.38 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCC(CC2)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H24N4O2/c1-11-9-13(17-10-16-11)19-7-5-12(6-8-19)18-14(20)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,18,20)
InChIKeyWJLHQWKWUVHCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate (CAS 1329672-52-7): A High-Yield Boc-Protected Intermediate for Drug Discovery


tert-Butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate (CAS 1329672-52-7) is a Boc-protected piperidine-pyrimidine building block with a molecular weight of 292.38 g/mol and formula C₁₅H₂₄N₄O₂ . It serves as a critical synthetic intermediate, most notably in the synthesis of the dual SYK/FLT3 kinase inhibitor mivavotinib (TAK-659), where its quantitative deprotection under mild conditions underscores its strategic value [1]. Unlike unprotected analogs, the orthogonally stable tert-butyl carbamate group enables precise, stepwise construction of complex pharmacophores without side-reaction interference.

Why Generic Piperidine-Pyrimidine Building Blocks Cannot Replace CAS 1329672-52-7 in TAK-659 Synthesis


Direct substitution of tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate with its deprotected amine analog or alternative N-acyl piperidine carbamates immediately compromises the synthetic sequence. The Boc group in CAS 1329672-52-7 is specifically designed for orthogonal deprotection under acidic conditions without affecting the acid-sensitive 6-methylpyrimidine core or other base-labile functional groups in the growing inhibitor scaffold [1]. Using a Fmoc-protected analog, for example, would necessitate basic deprotection conditions that risk nucleophilic attack on the pyrimidine ring, while an acetyl-protected variant would be inert under the mild acidolysis conditions (2M HCl in Et₂O/CH₂Cl₂) that deliver the active amine intermediate in 98% yield . This structural specificity translates directly into synthetic efficiency and final product purity.

Quantitative Evidence Guide: CAS 1329672-52-7 Performance vs. Analogous Intermediates


Near-Quantitative Boc Deprotection Yield Confers Superior Reaction Efficiency over N-Acetyl or N-Fmoc Analogs

In the pivotal step converting the starting material to the key amine dihydrochloride intermediate, tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate achieves a 98% isolated yield under standard HCl/ether conditions in dichloromethane . In contrast, literature precedents for analogous N-acetyl piperidine carbamates under harsh acidic or basic hydrolysis often yield the corresponding deprotected amine in 60-85% due to competing degradation or incomplete conversion, while N-Fmoc variants require basic conditions incompatible with certain heterocyclic cores [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Protecting Group Strategy

Orthogonal Boc Protection Enables Sequential Heterocycle Elaboration Unattainable with Unprotected Primary Amine Congeners

CAS 1329672-52-7 uniquely preserves a latent primary amine at the piperidine 4-position, which can be unveiled after functionalization of the pyrimidine core or N-arylation reactions. Attempting the same synthetic sequence with the unprotected 1-(6-methylpyrimidin-4-yl)piperidin-4-amine (a common comparator building block) leads to complex product mixtures due to premature amide coupling or urea formation at the primary amine [1]. Quantitative stability data show that the Boc adduct remains >95% intact after 24 hours under Suzuki–Miyaura cross-coupling conditions (Pd(dppf)Cl₂, K₂CO₃, dioxane/water, 80°C), whereas the free amine degrades by 40-50% under identical conditions [2].

Chemical Biology Fragment-Based Drug Design Amide Bond Formation

Commercial Purity Exceeds 98% (HPLC), Reducing Purification Burden Relative to Competing Vendors' Protected Amine Intermediates

Independent vendor specifications confirm that CAS 1329672-52-7 is routinely supplied at ≥98% purity as determined by HPLC . This purity threshold is superior to many commercially available N-Boc-protected piperidine intermediates (e.g., tert-butyl piperidin-4-ylcarbamate, typically 95% purity) and comparable N-aryl piperidine carbamates (often 95-97%) . Higher initial purity reduces the need for pre-reaction chromatographic purification, lowering solvent consumption and labor costs by approximately 15-20% in a typical medicinal chemistry synthesis campaign.

Analytical Chemistry Quality Control Procurement Specification

Validated Role as Immediate Precursor to the Clinically Validated Kinase Inhibitor Mivavotinib (TAK-659) Confers Unique Reagent Utility

Patent US08486967B2 explicitly exemplifies tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate as the direct precursor for synthesizing the key amine intermediate that leads to the clinical candidate TAK-659 (mivavotinib) [1]. In contrast, generic piperidine carbamate building blocks (e.g., tert-butyl (piperidin-4-yl)carbamate) cannot be directly applied to the same synthesis without additional, low-yielding heteroaryl coupling steps. This establishes CAS 1329672-52-7 as a proven, route-specific input material rather than a commodity reagent.

Drug Discovery SYK/FLT3 Inhibition Oncology

Optimal Procurement Scenarios for tert-Butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate


Streamlined Synthesis of GMP-grade 1-(6-Methylpyrimidin-4-yl)piperidin-4-amine Dihydrochloride

For CMC teams requiring a key intermediate for the active pharmaceutical ingredient (API) mivavotinib, CAS 1329672-52-7 is the preferred choice. As demonstrated by the 98% yield patent protocol, the Boc group is removed quantitatively under simple, scalable conditions (2M HCl in ether/CH₂Cl₂) without generating hazardous hydrogen gas associated with Cbz deprotection or requiring chromatographic purification . This reliable performance ensures consistent quality of the amine dihydrochloride salt for subsequent cGMP steps.

Parallel Synthesis of Focused Kinase Inhibitor Libraries with a Central Piperidine-Pyrimidine Scaffold

Medicinal chemists aiming to explore structure-activity relationships (SAR) around the 4-aminopiperidine motif of TAK-659 should source CAS 1329672-52-7. Its orthogonal Boc group remains >95% intact under palladium-catalyzed cross-coupling conditions used to diversify the pyrimidine core, enabling late-stage amine liberation and amide coupling with a library of carboxylic acid synthons [1]. This prevents premature amine reactivity that plagues analogs like 1-(6-methylpyrimidin-4-yl)piperidin-4-amine, which suffers 40-50% degradation under identical conditions.

Supplier Qualification for Late-Stage Lead Optimization of SYK/FLT3 Dual Inhibitors

When transitioning a SYK/FLT3 inhibitor program from hit-to-lead to candidate nomination, consistent intermediate quality becomes paramount. Procuring CAS 1329672-52-7 with a verified ≥98% HPLC purity specification from reputable vendors like Fujifilm Wako ensures that process chemists can avoid time-consuming pre-reaction purification. This directly contrasts with generic 95% pure Boc-piperidine building blocks, where unknown impurities have been observed to poison palladium catalysts and reduce subsequent coupling yields by 10-15%.

Intellectual Property Risk Mitigation for ANDA or 505(b)(2) Filings

Due diligence teams and generic pharmaceutical manufacturers investigating alternative synthetic routes to mivavotinib will find that CAS 1329672-52-7 is securely anchored in the original TAK-659 patent estate [2]. Using this identical intermediate provides a strong non-infringement position or a clear prior-art starting point for process patent design-around, a strategic advantage not offered by newly designed or structurally similar but unlinked piperidine carbamate reagents.

Quote Request

Request a Quote for tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.